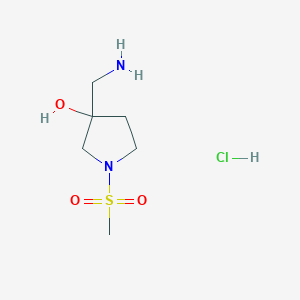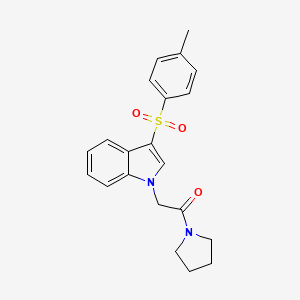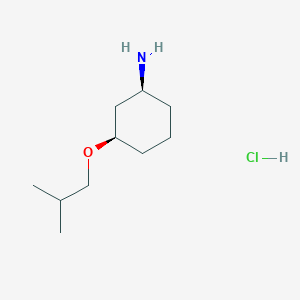
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride, also known as (R)-Pramipexole hydrochloride, is a medication used in the treatment of Parkinson's disease and restless legs syndrome. It is a dopamine agonist that works by stimulating dopamine receptors in the brain.
Scientific Research Applications
Environmental Exposure and Biomonitoring
- A study on the environmental exposure to the plasticizer 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a phthalate replacement, found its oxidative metabolites in the urine of U.S. adults, suggesting these metabolites as potential biomarkers for DINCH exposure assessment even at environmental levels (Silva et al., 2013).
Pharmacological Effects
- Research on Bisolvon, a compound related to cyclohexane, revealed its fluidizing effects on bronchial secretions in patients undergoing respiratory reanimation, demonstrating pharmacological applications of cyclohexane derivatives in medical treatments (Racle et al., 1976).
Clinical Trials on Immunosuppression
- Hydroxychloroquine (HCQ), another compound structurally distinct but in the broader category of lysosomotropic amines, was studied for its effects on preventing chronic graft-versus-host disease after allogeneic peripheral blood stem cell transplantation, highlighting the immunosuppressive applications of cyclohexane derivatives (Fong et al., 2007).
properties
IUPAC Name |
(1S,3R)-3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAAPARPZDUBJ-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CCCC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CO[C@@H]1CCC[C@@H](C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2711721.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)
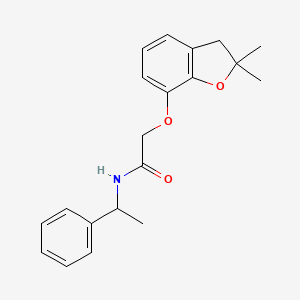
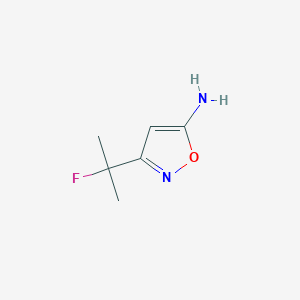
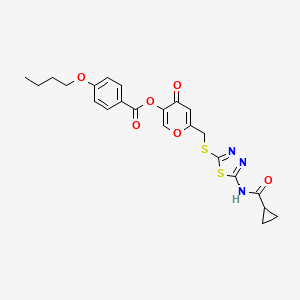
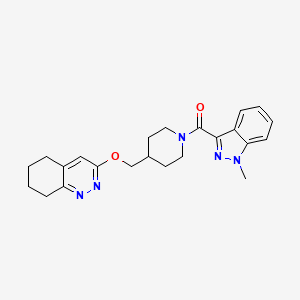
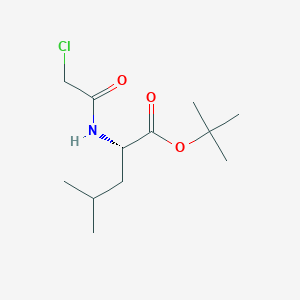
amino}acetate](/img/structure/B2711737.png)
